1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol
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Overview
Description
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chlorophenyl group and a methylphenylsulfonyl group attached to a propanol backbone, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
It is known that the compound is used in the preparation of substantially optically pure enantiomers of 1-[(4-chlorophenyl)phenylmethyl]piperazine , which are valuable intermediates in the preparation of optically active therapeutic compounds .
Biochemical Pathways
It is known that the compound is used in the synthesis of optically active therapeutic compounds , suggesting that it may play a role in various biochemical pathways related to these compounds.
Result of Action
As the compound is used in the synthesis of optically active therapeutic compounds , it can be inferred that its action may contribute to the therapeutic effects of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol typically involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol
- 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-butanol
- 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-pentanol
Uniqueness: 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a methylphenylsulfonyl group on a propanol backbone differentiates it from other similar compounds, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)sulfonylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3S/c1-12-2-8-15(9-3-12)21(19,20)11-10-16(18)13-4-6-14(17)7-5-13/h2-9,16,18H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGYIIUYGHSPRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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